molecular formula C17H16Cl2N2O4S B2449424 2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-28-8

2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide

Cat. No.: B2449424
CAS No.: 337922-28-8
M. Wt: 415.29
InChI Key: SFXGKNBNDTZBEW-FOCLMDBBSA-N
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Description

“2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide” is a chemical compound with the molecular formula C17H16Cl2N2O4S . It’s available for purchase from chemical suppliers .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 415.29 . Other physical and chemical properties aren’t available in the search results.

Scientific Research Applications

Gastric Antisecretory Activities

A study by Terauchi et al. (1997) explored the gastric antisecretory activities of a series of compounds, including 2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide. These compounds exhibited potent inhibitory activities against histamine-induced gastric acid secretion, suggesting potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).

Antitumor Activities

Owa et al. (2002) identified compounds, including variations of this compound, as potent cell cycle inhibitors in antitumor screens. This research underscores the potential of these compounds in developing new treatments for various cancer types (Owa et al., 2002).

Potential in Arthritis Treatment

Research by Clark et al. (2008) on a related compound, MF498, highlighted its role in relieving joint inflammation and pain in rodent models of rheumatoid and osteoarthritis. This implies that this compound could potentially be useful in arthritis treatment (Clark et al., 2008).

Chemiluminescence Studies

A study by Watanabe et al. (2010) involved derivatives of this compound in the context of chemiluminescence. These studies contribute to the understanding of chemical properties and potential applications in analytical chemistry (Watanabe et al., 2010).

Synthesis of Polyamides

Goikhman et al. (1997) discussed the synthesis of polyamides using derivatives of this compound, indicating potential applications in the creation of novel materials with specific physicomechanical properties (Goikhman et al., 1997).

Antiepileptic Drug Synthesis

Bonacorso et al. (2015) presented a novel synthesis method for the antiepileptic drug rufinamide using a precursor closely related to this compound. This approach provides insights into pharmaceutical applications and drug synthesis techniques (Bonacorso et al., 2015).

Properties

IUPAC Name

(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-24-13-6-3-11(4-7-13)10-26(23)16(19)15(18)17(22)21-12-5-8-14(25-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXGKNBNDTZBEW-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CS(=O)/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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